

Thermochemical Properties of Sodium Chromate Decahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for sodium chromate decahydrate (Na₂CrO₄·10H₂O). The information is compiled to serve as a crucial resource for research, development, and quality control applications where a thorough understanding of the energetic properties of this compound is essential. This document presents key thermochemical parameters, details the experimental methodologies for their determination, and illustrates the relationships between these properties.

Thermochemical Data Summary

The following tables summarize the known quantitative thermochemical data for sodium chromate decahydrate and its anhydrous form for comparative purposes. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Thermochemical Data for Sodium Chromate Decahydrate (Na₂CrO₄·10H₂O)

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	ΔfH°	-4277[1]	kJ/mol
Molar Enthalpy of Fusion	ΔfusH	64[1]	kJ/mol
Melting Point	Tm	19.9[1]	°C
Standard Molar Entropy	S°	Data not available	J/mol·K
Gibbs Free Energy of Formation	ΔfG°	Data not available	kJ/mol
Heat Capacity	Ср	Data not available	J/mol·K
Enthalpy of Solution	ΔsolH	Data not available	kJ/mol

Table 2: Thermochemical Data for Anhydrous Sodium Chromate (Na₂CrO₄)

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	ΔfH°	-1329[2]	kJ/mol
Standard Molar Entropy	S°	174.5[2]	J/mol·K
Gibbs Free Energy of Formation	ΔfG°	-1232[2]	kJ/mol
Heat Capacity	Ср	142.1[2]	J/mol·K
Enthalpy of Solution	ΔsolΗ	-21.9	kJ/mol

Experimental Protocols

The determination of the thermochemical properties of hydrated salts like sodium chromate decahydrate requires precise calorimetric techniques. Below are detailed methodologies for

key experiments.

Determination of Enthalpy of Solution via Solution Calorimetry

The enthalpy of solution is determined using a constant pressure calorimeter, often a "coffeecup" calorimeter for educational purposes, or a more sophisticated isothermal or isoperibol calorimeter in research settings.

Objective: To measure the heat absorbed or released (ΔH_{sol}) when a known quantity of sodium chromate decahydrate dissolves in a known quantity of water.

Apparatus:

- Constant pressure calorimeter (e.g., two nested polystyrene cups with a lid)[3][4]
- Precision thermometer (±0.1 °C) or digital temperature probe
- · Magnetic stirrer and stir bar
- Analytical balance (±0.001 g)
- Volumetric glassware

Procedure:

- Calorimeter Setup: A known volume of deionized water (e.g., 100.0 mL) is placed into the calorimeter. The calorimeter is sealed with the lid, which has holes for the thermometer and stirrer.[3]
- Thermal Equilibration: The water is stirred gently until a stable, initial temperature (T_i) is recorded.[4]
- Sample Preparation: A precise mass of sodium chromate decahydrate is weighed.
- Dissolution: The weighed salt is quickly and completely added to the water in the calorimeter.
 The lid is replaced, and the mixture is stirred to ensure dissolution.[3][4]

Temperature Monitoring: The temperature is recorded at regular intervals until it reaches a
maximum or minimum and then remains constant or begins to return to the initial
temperature. The final temperature (TB) is determined by extrapolation of the temperaturetime data to the time of mixing.[5]

Calculations:

- The heat absorbed by the solution (q_{soln}) is calculated using the formula: $q_{soln} = m_{soln} \times c_{soln} \times \Delta T$ where m_{soln} is the total mass of the solution (water + salt), c_{soln} is the specific heat capacity of the solution (often approximated as that of water, 4.184 J/g·K), and ΔT is the change in temperature (T T_i).
- The enthalpy change of the reaction $(q_{r\times n})$ is the negative of the heat absorbed by the solution $(q_{r\times n} = -q_{soln})$.
- The molar enthalpy of solution (ΔH_{sol}) is then calculated by dividing q_{rxn} by the number of moles of the salt dissolved.

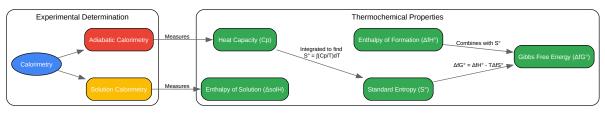
Determination of Heat Capacity and Standard Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature. From this data, the standard molar entropy can be calculated.

Objective: To measure the heat capacity (C_p) of sodium chromate decahydrate from near absolute zero to room temperature and to determine its standard molar entropy (S^o).

Apparatus:

- Adiabatic calorimeter
- Cryostat (for low-temperature measurements)
- Platinum resistance thermometer
- Heater with a precisely known power output


Procedure:

- Sample Preparation: A known mass of crystalline sodium chromate decahydrate is sealed in the sample container of the calorimeter under a helium atmosphere to ensure thermal conductivity.
- Cooling: The sample is cooled to a very low temperature, typically near absolute zero (0 K), using a cryogen like liquid helium.
- Heating Increments: A precisely known quantity of electrical energy (q) is supplied to the sample through the heater, causing a small increase in temperature (ΔT).
- Temperature Measurement: The temperature change is carefully measured with the platinum resistance thermometer once thermal equilibrium is re-established after each heating period.
- Heat Capacity Calculation: The heat capacity at the average temperature of each increment is calculated as $C_P = q / \Delta T$.
- Data Collection: This process is repeated in small, incremental steps from low temperature up to and beyond the standard temperature of 298.15 K.
- Entropy Calculation: The standard molar entropy (S°) at 298.15 K is determined by integrating the heat capacity data with respect to temperature, as dictated by the Third Law of Thermodynamics: S°(T) = ∫₀^T (C_P(T') / T') dT' The integration is performed numerically from the collected C_P vs. T data.

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow and relationship between the core thermochemical properties and the experimental methods used to determine them.

Workflow for Determining Thermochemical Properties

Click to download full resolution via product page

Caption: Relationship between experimental methods and thermochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hydrated Salt Experiment 781 Words | Bartleby [bartleby.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 4. laguardia.edu [laguardia.edu]
- 5. umlub.edu.pl [umlub.edu.pl]
- To cite this document: BenchChem. [Thermochemical Properties of Sodium Chromate Decahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078661#thermo-chemical-data-for-sodium-chromate-decahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com